(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid
Overview
Description
(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopentylmethyl-amino moiety, which is further connected to an acetic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid typically involves the following steps:
Protection of the amine group: The cyclopentylmethylamine is first protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Formation of the acetic acid derivative: The protected amine is then reacted with bromoacetic acid or its ester derivative in the presence of a base like sodium hydroxide or potassium carbonate. This step is typically performed in an aqueous or mixed solvent system at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the amine group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of cyclopentylmethyl ketone derivatives.
Reduction: Formation of alcohol derivatives from the acetic acid moiety.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the modification of biomolecules for studying protein interactions and functions.
Medicine: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
(tert-Butoxycarbonyl-amino)-acetic acid: Lacks the cyclopentylmethyl group, making it less sterically hindered.
(tert-Butoxycarbonyl-cyclohexylmethyl-amino)-acetic acid: Contains a cyclohexylmethyl group instead of a cyclopentylmethyl group, affecting its reactivity and steric properties.
(tert-Butoxycarbonyl-benzyl-amino)-acetic acid: Features a benzyl group, which introduces aromaticity and different electronic effects.
Uniqueness
(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid is unique due to the presence of the cyclopentylmethyl group, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in the synthesis of sterically demanding peptides and other complex molecules.
Properties
IUPAC Name |
2-[cyclopentylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-11(15)16)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBVGMFOCNHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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